molecular formula C29H23F3N4O B11100515 N,N-dibenzyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N,N-dibenzyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11100515
M. Wt: 500.5 g/mol
InChI Key: YDSGIXINOJSISC-UHFFFAOYSA-N
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Description

N,N-dibenzyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step reactions. One common method includes the cycloannulation of amidines with ketones under basic conditions . This reaction is facilitated by reagents such as potassium carbonate and involves the formation of the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve scalable and eco-friendly methods. For instance, a copper-catalyzed cyclization of ketones with nitriles under basic conditions can be employed . This method is advantageous due to its broad substrate scope and tolerance for various functional groups.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N,N-dibenzyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s trifluoromethyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dibenzyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the trifluoromethyl group enhances its stability and bioavailability compared to other similar compounds.

Properties

Molecular Formula

C29H23F3N4O

Molecular Weight

500.5 g/mol

IUPAC Name

N,N-dibenzyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C29H23F3N4O/c1-20-12-14-23(15-13-20)24-16-26(29(30,31)32)36-27(33-24)17-25(34-36)28(37)35(18-21-8-4-2-5-9-21)19-22-10-6-3-7-11-22/h2-17H,18-19H2,1H3

InChI Key

YDSGIXINOJSISC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N(CC4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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